molecular formula C18H13NO3 B11836939 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 648434-16-6

7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11836939
CAS No.: 648434-16-6
M. Wt: 291.3 g/mol
InChI Key: GGWWEIRNAILIAS-UHFFFAOYSA-N
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Description

7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and a carbonitrile group attached to a benzopyran core. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-2H-chromen-2-one and 4-methylbenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate 7-methoxy-2-(4-methylphenyl)-2H-chromen-2-one.

    Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent, such as selenium dioxide, to form 7-methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbaldehyde.

    Cyanation: Finally, the aldehyde group is converted to a carbonitrile group through a cyanation reaction using a reagent like sodium cyanide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine) or alkyl halides.

Major Products Formed

    Oxidation: 7-Hydroxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile.

    Reduction: 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with an additional methoxy group.

    7-Hydroxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a hydroxyl group instead of a methoxy group.

    7-Methoxy-2-(4-chlorophenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carbonitrile groups contribute to its reactivity and potential therapeutic applications.

Properties

CAS No.

648434-16-6

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

7-methoxy-2-(4-methylphenyl)-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C18H13NO3/c1-11-3-5-12(6-4-11)18-15(10-19)17(20)14-8-7-13(21-2)9-16(14)22-18/h3-9H,1-2H3

InChI Key

GGWWEIRNAILIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N

Origin of Product

United States

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